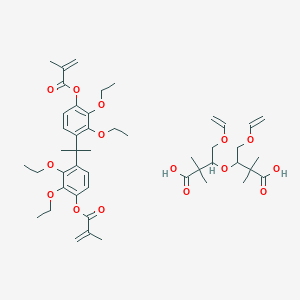

2,2'-(4-Methacryloxydiethoxyphenyl)propane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2'-(4-Methacryloxydiethoxyphenyl)propane, also known as BisGMA, is a widely used monomer in the dental industry for the production of dental composites. It is a viscous, colorless liquid that is synthesized through various methods. BisGMA has been extensively researched for its biochemical and physiological effects, mechanism of action, and advantages and limitations in laboratory experiments.

Wirkmechanismus

2,2'-(4-Methacryloxydiethoxyphenyl)propane is a crosslinking agent that is used to polymerize other monomers in dental composites. It reacts with other monomers such as triethylene glycol dimethacrylate (TEGDMA) and urethane dimethacrylate (UDMA) to form a polymer network. The polymer network provides the strength and durability required for dental restorations. 2,2'-(4-Methacryloxydiethoxyphenyl)propane also provides the adhesive properties required for bonding the dental composite to the tooth structure.

Biochemical and Physiological Effects

2,2'-(4-Methacryloxydiethoxyphenyl)propane has been found to have low toxicity levels and is considered safe for use in dental composites. However, some studies have reported that 2,2'-(4-Methacryloxydiethoxyphenyl)propane can cause cytotoxicity and genotoxicity in vitro. It has also been reported that 2,2'-(4-Methacryloxydiethoxyphenyl)propane can cause allergic reactions in some individuals. 2,2'-(4-Methacryloxydiethoxyphenyl)propane has been found to be metabolized in the liver and excreted in urine.

Vorteile Und Einschränkungen Für Laborexperimente

2,2'-(4-Methacryloxydiethoxyphenyl)propane has several advantages in laboratory experiments. It is a viscous liquid that can be easily mixed with other monomers and materials. It has a long shelf life and can be stored for extended periods without degradation. 2,2'-(4-Methacryloxydiethoxyphenyl)propane also provides the required mechanical properties for dental restorations. However, 2,2'-(4-Methacryloxydiethoxyphenyl)propane has some limitations in laboratory experiments. It can cause polymerization shrinkage, which can lead to microleakage and secondary caries. 2,2'-(4-Methacryloxydiethoxyphenyl)propane also has a high viscosity, which can make it difficult to handle and manipulate.

Zukünftige Richtungen

There are several future directions for 2,2'-(4-Methacryloxydiethoxyphenyl)propane research. One direction is to develop new 2,2'-(4-Methacryloxydiethoxyphenyl)propane-based monomers that can provide better mechanical properties and reduce polymerization shrinkage. Another direction is to investigate the use of 2,2'-(4-Methacryloxydiethoxyphenyl)propane in other applications such as drug delivery systems and tissue engineering. The toxicity and biocompatibility of 2,2'-(4-Methacryloxydiethoxyphenyl)propane and its metabolites can also be further investigated.

Conclusion

2,2'-(4-Methacryloxydiethoxyphenyl)propane is a widely used monomer in the dental industry for the production of dental composites. It is synthesized through various methods and has been extensively researched for its biochemical and physiological effects, mechanism of action, and advantages and limitations in laboratory experiments. 2,2'-(4-Methacryloxydiethoxyphenyl)propane has several advantages in laboratory experiments but also has some limitations. There are several future directions for 2,2'-(4-Methacryloxydiethoxyphenyl)propane research, including the development of new 2,2'-(4-Methacryloxydiethoxyphenyl)propane-based monomers and investigating its use in other applications such as drug delivery systems and tissue engineering.

Synthesemethoden

2,2'-(4-Methacryloxydiethoxyphenyl)propane can be synthesized through various methods, including the reaction of glycidyl methacrylate with 4,4'-isopropylidenediphenol (BPA) or the reaction of methacrylic acid with BPA and glycidol. The latter method is the most commonly used method for 2,2'-(4-Methacryloxydiethoxyphenyl)propane synthesis. The reaction involves the addition of methacrylic acid to BPA in the presence of an acid catalyst, followed by the addition of glycidol. The resulting product is purified through distillation and vacuum drying.

Wissenschaftliche Forschungsanwendungen

2,2'-(4-Methacryloxydiethoxyphenyl)propane has been extensively researched for its use in dental composites. Dental composites are used to restore teeth that have been damaged due to decay, trauma, or other reasons. 2,2'-(4-Methacryloxydiethoxyphenyl)propane is used as a matrix material in dental composites and is mixed with other materials such as fillers, initiators, and accelerators. The resulting dental composite is then used to restore the damaged tooth. 2,2'-(4-Methacryloxydiethoxyphenyl)propane has also been used in other applications such as adhesives, coatings, and sealants.

Eigenschaften

CAS-Nummer |

117381-44-9 |

|---|---|

Produktname |

2,2'-(4-Methacryloxydiethoxyphenyl)propane |

Molekularformel |

C47H66O15 |

Molekulargewicht |

871 g/mol |

IUPAC-Name |

3-(3-carboxy-1-ethenoxy-3-methylbutan-2-yl)oxy-4-ethenoxy-2,2-dimethylbutanoic acid;[4-[2-[2,3-diethoxy-4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]-2,3-diethoxyphenyl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C31H40O8.C16H26O7/c1-11-34-25-21(15-17-23(27(25)36-13-3)38-29(32)19(5)6)31(9,10)22-16-18-24(39-30(33)20(7)8)28(37-14-4)26(22)35-12-2;1-7-21-9-11(15(3,4)13(17)18)23-12(10-22-8-2)16(5,6)14(19)20/h15-18H,5,7,11-14H2,1-4,6,8-10H3;7-8,11-12H,1-2,9-10H2,3-6H3,(H,17,18)(H,19,20) |

InChI-Schlüssel |

PVHUESQMIDNJQZ-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC(=C1OCC)OC(=O)C(=C)C)C(C)(C)C2=C(C(=C(C=C2)OC(=O)C(=C)C)OCC)OCC.CC(C)(C(COC=C)OC(COC=C)C(C)(C)C(=O)O)C(=O)O |

Kanonische SMILES |

CCOC1=C(C=CC(=C1OCC)OC(=O)C(=C)C)C(C)(C)C2=C(C(=C(C=C2)OC(=O)C(=C)C)OCC)OCC.CC(C)(C(COC=C)OC(COC=C)C(C)(C)C(=O)O)C(=O)O |

Synonyme |

2,2'-(4-methacryloxydiethoxyphenyl)propane MODPP |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)

![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)